N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,3-dimethoxybenzamide
CAS No.: 1021216-44-3
Cat. No.: VC11957312
Molecular Formula: C19H16F2N2O4
Molecular Weight: 374.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021216-44-3 |
|---|---|
| Molecular Formula | C19H16F2N2O4 |
| Molecular Weight | 374.3 g/mol |
| IUPAC Name | N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2,3-dimethoxybenzamide |
| Standard InChI | InChI=1S/C19H16F2N2O4/c1-25-16-5-3-4-14(18(16)26-2)19(24)22-10-12-9-17(27-23-12)13-7-6-11(20)8-15(13)21/h3-9H,10H2,1-2H3,(H,22,24) |
| Standard InChI Key | LNGBZBLZNARNNI-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1OC)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
| Canonical SMILES | COC1=CC=CC(=C1OC)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound’s structure integrates three key components:
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A 1,2-oxazole ring substituted at the 3-position with a methylamine group.
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A 2,4-difluorophenyl group attached to the oxazole’s 5-position.
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A 2,3-dimethoxybenzamide moiety linked via an amide bond to the methylamine group.
The molecular formula is C₁₉H₁₆F₂N₂O₄, with a molecular weight of 374.3 g/mol. The SMILES string (COC1=CC=CC(=C1OC)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F) and InChIKey (LNGBZBLZNARNNI-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemistry.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆F₂N₂O₄ |
| Molecular Weight | 374.3 g/mol |
| CAS Number | 1021216-44-3 |
| IUPAC Name | N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2,3-dimethoxybenzamide |
| Topological Polar Surface Area | 89.8 Ų (estimated) |
| LogP (Octanol-Water) | 2.8 (predicted) |
Synthesis and Analytical Characterization
Spectroscopic Data
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Mass Spectrometry: Predicted adducts include [M+H]⁺ at m/z 375.1 and [M+Na]⁺ at m/z 397.1.
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NMR: Expected signals include aromatic protons (δ 6.8–8.1 ppm), methoxy groups (δ 3.8–3.9 ppm), and amide NH (δ 8.5–9.0 ppm) .
| Compound Class | Target | Reference |
|---|---|---|
| Difluorophenyl-oxazoles | Ghrelin Receptor (US8546416B2) | |
| Dimethoxybenzamides | Tubulin Polymerization |
Predicted ADME Properties
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Solubility: Moderate aqueous solubility (∼50 μM) due to the methoxy and amide groups.
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Metabolism: Likely hepatic oxidation via CYP3A4, with potential glucuronidation of the benzamide .
Research Directions and Challenges
Priority Investigations
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In Vitro Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, A549) and inflammatory markers (COX-2, TNF-α).
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SAR Studies: Modify the methoxy positions or replace fluorine atoms to optimize potency and selectivity.
Patent Landscape
While no direct patents cover this compound, the US8546416B2 patent highlights structural analogues with ghrelin receptor agonist activity, suggesting potential IP opportunities for derivative claims .
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